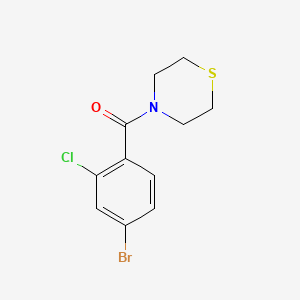
(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is an organic chemical compound with the molecular formula C8H8Br2OS and a molecular weight of 312.02 g/mol. This compound contains sulfur and is characterized by the presence of bromine and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Synthetic Routes: : The compound can be synthesized through the reaction of 2,6-dibromophenol with methanol in the presence of a base to form 2,6-dibromo-3-methoxyphenol. This intermediate is then reacted with methyl iodide in the presence of a suitable catalyst to introduce the sulfane group.
Reaction Conditions: : The reaction conditions for the synthesis include maintaining an inert atmosphere, using anhydrous solvents, and controlling the temperature to prevent side reactions.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Analyse Chemischer Reaktionen
(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol derivatives.
Common Reagents and Conditions: : Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used in these reactions.
Major Products: : The major products formed from these reactions include sulfones, thiols, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound is utilized in biological studies to investigate the effects of sulfur-containing compounds on biological systems.
Industry: : The compound is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is unique due to its specific structural features, including the presence of bromine and methoxy groups on the phenyl ring. Similar compounds include:
2,6-Dibromophenol: : Lacks the methoxy and sulfane groups.
3-Methoxyphenol: : Lacks the bromine atoms.
Methyl phenyl sulfide: : Lacks the bromine atoms and methoxy group.
Eigenschaften
IUPAC Name |
1,3-dibromo-4-methoxy-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKYSRXILLZPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

